

Flow cytometry applications of Sulfo-Cy3-Tetrazine labeled cells.

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Compound of Interest		
Compound Name:	Sulfo-Cy3-Tetrazine	
Cat. No.:	B15599144	Get Quote

Application Notes: Sulfo-Cy3-Tetrazine for Flow Cytometry

Harnessing Bioorthogonal Chemistry for Precise Cellular Analysis

Sulfo-Cy3-Tetrazine is a water-soluble, bright, and photostable fluorescent dye that is an invaluable tool for flow cytometry applications.[1][2] It belongs to the cyanine dye family and emits a bright orange-red fluorescence, making it readily detectable by standard flow cytometry equipment.[1] The key to its utility lies in the tetrazine moiety, which enables a highly specific and efficient labeling reaction known as the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition.[3][4] This bioorthogonal reaction occurs rapidly with a trans-cyclooctene (TCO) group, forming a stable covalent bond without the need for catalysts that could be harmful to cells.[3][4][5]

A significant advantage of many tetrazine-dye conjugates is their fluorogenic nature.[3][6][7] In its unconjugated state, the tetrazine group can quench the fluorescence of the Cy3 dye.[7][8] Upon reaction with a TCO-modified target, this quenching effect is relieved, leading to a substantial increase in the fluorescence signal.[3][7] This "turn-on" feature is particularly beneficial for flow cytometry, as it minimizes background fluorescence from unbound probes, enabling no-wash staining protocols and improving the signal-to-noise ratio.[7][8][9]

Core Applications in Flow Cytometry:



- Immunophenotyping: By conjugating TCO to antibodies specific for cell surface markers, researchers can achieve highly specific labeling of cell populations. Subsequent incubation with Sulfo-Cy3-Tetrazine results in bright and specific staining of the target cells for precise quantification.
- Cell Tracking and Proliferation: Cells can be metabolically labeled with TCO-containing sugars or amino acids, or their surfaces can be chemically modified to introduce TCO groups. The cells can then be labeled with Sulfo-Cy3-Tetrazine for tracking studies or to monitor cell division by dye dilution.
- Receptor-Ligand Interaction Studies: TCO can be incorporated into ligands to study their binding to cell surface receptors. Flow cytometry can then be used to quantify the extent of binding by labeling with Sulfo-Cy3-Tetrazine.

Quantitative Data Summary

The following table summarizes key quantitative parameters for the **Sulfo-Cy3-Tetrazine** and TCO-tetrazine ligation system.

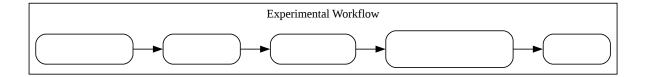


Parameter	Value	Significance in Flow Cytometry
Sulfo-Cy3 Excitation Maximum (λex)	~554 nm[1]	Compatible with standard 561 nm yellow-green lasers found in most flow cytometers.
Sulfo-Cy3 Emission Maximum (λem)	~568 nm[1]	Emits in the orange-red region of the spectrum, allowing for easy detection and combination with other fluorophores in multicolor panels.
TCO-Tetrazine Ligation Rate Constant (k²)	10 ³ - 10 ⁶ M ⁻¹ s ⁻¹ [3][4]	The extremely fast reaction kinetics enable rapid and efficient cell labeling, even at low concentrations of labeling reagents.[4]
Fluorescence Turn-On Ratio	Up to 30-fold[6]	The significant increase in fluorescence upon ligation minimizes background from unbound dye, improving the distinction between positive and negative populations.
Photostability	Good[3]	The Cy3 fluorophore is relatively photostable, ensuring a stable signal during data acquisition.
Water Solubility	High[1]	The "sulfo" group enhances water solubility, making it ideal for use in aqueous buffers for cell staining.

Experimental Workflow and Chemical Reaction



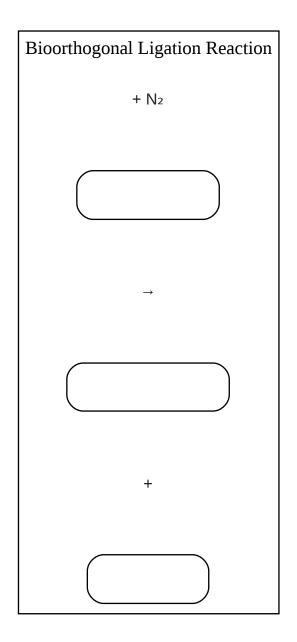
The following diagrams illustrate the general experimental workflow for labeling cells and the underlying chemical reaction.



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Caption: General workflow for cell labeling using TCO-modification and Sulfo-Cy3-Tetrazine.





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Caption: The inverse electron demand Diels-Alder cycloaddition (iEDDA) reaction.

Detailed Experimental Protocols Protocol 1: Immunophenotyping of Suspension Cells

This protocol describes the labeling of cell surface antigens using a TCO-modified primary antibody followed by **Sulfo-Cy3-Tetrazine**.

Materials:



- Suspension cells (e.g., PBMCs, splenocytes)
- TCO-modified primary antibody specific for a cell surface marker
- Sulfo-Cy3-Tetrazine
- Anhydrous DMSO
- FACS Buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)
- Flow cytometry tubes

Procedure:

- · Cell Preparation:
 - Count cells and aliquot approximately 1 x 10⁶ cells per tube.
 - Wash the cells once with 2 mL of ice-cold FACS buffer.
 - Centrifuge at 300 x g for 5 minutes at 4°C and aspirate the supernatant.
- TCO-Antibody Staining:
 - Resuspend the cell pellet in 100 μL of FACS buffer containing the optimal concentration of the TCO-modified primary antibody (typically 1-10 μg/mL, should be titrated).
 - Incubate for 30-60 minutes at 4°C, protected from light.[3]
- Washing:
 - Add 2 mL of ice-cold FACS buffer to each tube and centrifuge at 300 x g for 5 minutes at 4°C.
 - Aspirate the supernatant and repeat the wash step twice to ensure complete removal of unbound antibody.[3]
- Sulfo-Cy3-Tetrazine Ligation:



- Prepare a 1 mM stock solution of **Sulfo-Cy3-Tetrazine** in anhydrous DMSO.[3]
- Dilute the stock solution in FACS buffer to a final working concentration of 1-10 μM. The optimal concentration should be determined empirically.[3]
- Resuspend the cell pellet in 100 μL of the Sulfo-Cy3-Tetrazine staining solution.
- Incubate for 15-30 minutes at room temperature, protected from light.[3][6]
- Final Washes:
 - Add 2 mL of ice-cold FACS buffer and centrifuge at 300 x g for 5 minutes at 4°C.
 - Aspirate the supernatant. Repeat this wash step at least once.
 - Note: For fluorogenic probes, this washing step may be optional, but it is recommended for achieving the lowest possible background.
- Data Acquisition:
 - Resuspend the final cell pellet in 500 μL of FACS buffer.
 - Acquire data on a flow cytometer using the appropriate laser (e.g., 561 nm) and emission filter (e.g., ~585/42 nm bandpass).

Protocol 2: Labeling of TCO-Metabolically Engineered Cells

This protocol is for labeling cells that have been metabolically engineered to express TCO groups on their surface glycans.

Materials:

- Cells metabolically engineered with a TCO-modified sugar (e.g., Ac₄ManNAz followed by reaction with a TCO-alkyne)
- Sulfo-Cy3-Tetrazine



- Anhydrous DMSO
- FACS Buffer
- Flow cytometry tubes

Procedure:

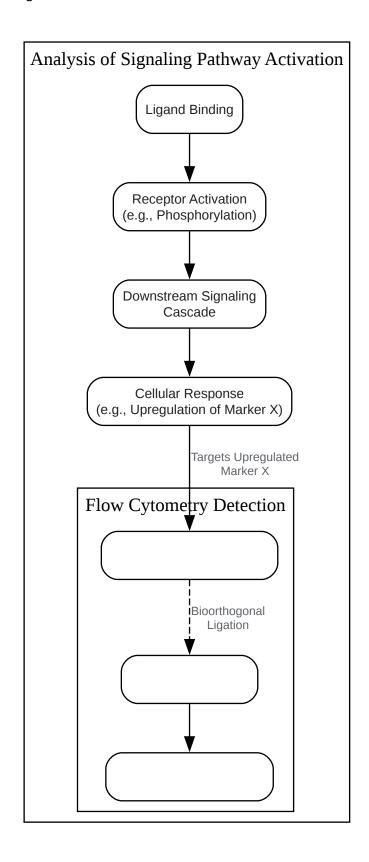
- · Cell Preparation:
 - Harvest the metabolically engineered cells and prepare a single-cell suspension.
 - Count and aliquot approximately 1 x 10⁶ cells per tube.
 - Wash the cells once with 2 mL of ice-cold FACS buffer, centrifuge at 300 x g for 5 minutes at 4°C, and aspirate the supernatant.
- Sulfo-Cy3-Tetrazine Ligation:
 - Prepare a 1-10 μM working solution of Sulfo-Cy3-Tetrazine in FACS buffer from a 1 mM DMSO stock.
 - Resuspend the cell pellet in 100 μL of the Sulfo-Cy3-Tetrazine staining solution.
 - Incubate for 15-30 minutes at room temperature, protected from light.[3]
- Washing and Data Acquisition:
 - Wash the cells twice with 2 mL of ice-cold FACS buffer as described in Protocol 1.
 - Resuspend the final cell pellet in 500 μL of FACS buffer.
 - Acquire data on a flow cytometer.

Signaling Pathway Visualization

While **Sulfo-Cy3-Tetrazine** labeling itself does not directly probe a specific signaling pathway, it can be used to identify and isolate cells based on the expression of proteins that are part of a



pathway. The following is a generic representation of how this labeling strategy fits into the analysis of a cell signaling event.





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Caption: Use of **Sulfo-Cy3-Tetrazine** labeling to identify cells that have undergone a specific signaling event.

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